BK-Imp

Description

Based on the provided evidence, BK-Imp refers to the this compound Series Rack-Level Modular Data Center Solution, developed by Aerospace BAK (Guangdong) Technology Co., Ltd. . This product is designed for smart healthcare infrastructure, providing stable power supply and efficient data processing capabilities. Key features include:

- Modular scalability: Supports flexible expansion and cold/hot channel deployment.

- Integrated smart systems: Real-time monitoring, predictive maintenance, and visualized management interfaces.

- Energy efficiency: Optimized power distribution and thermal management.

- Application: Critical for hospitals requiring high-reliability power and data handling during digital transformation.

This discrepancy is critical to address, as the provided materials lack information on this compound as a biochemical entity.

Properties

CAS No. |

100608-69-3 |

|---|---|

Molecular Formula |

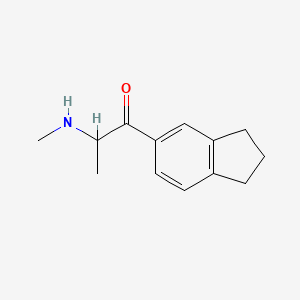

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one |

InChI |

InChI=1S/C13H17NO/c1-9(14-2)13(15)12-7-6-10-4-3-5-11(10)8-12/h6-9,14H,3-5H2,1-2H3 |

InChI Key |

FHGNUKAARRYOMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC2=C(CCC2)C=C1)NC |

Origin of Product |

United States |

Preparation Methods

The preparation of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone involves a multi-step synthetic route. The common method includes the reaction of 3-ethoxy-4-methoxybenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of new drugs with therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Feature Comparison of Modular Data Center Solutions

Key Findings:

Technological Superiority: this compound’s integration of predictive maintenance and visualized interfaces reduces downtime and operational costs, outperforming traditional systems .

Market Positioning : Unlike Competitor B, which relies on third-party tools, this compound offers proprietary smart systems, enhancing reliability in critical healthcare settings.

Research and Development Context

The evidence emphasizes rigorous documentation standards for technological and pharmaceutical products, which indirectly informs this compound’s development framework:

- Regulatory Compliance : Similar to clinical trial requirements for Investigational Medicinal Products (IMPs) , this compound likely adheres to industrial standards for safety and interoperability.

- Data Transparency : As with IMP dossiers , this compound’s technical specifications would require detailed descriptions of components, testing protocols, and performance guarantees.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.